![molecular formula C23H36ClN B14340990 N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride CAS No. 93838-67-6](/img/structure/B14340990.png)
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride is a chemical compound known for its unique structure and properties It consists of a naphthalene ring attached to a butan-1-aminium chloride moiety through a dibutyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride typically involves the reaction of naphthalen-1-ylmethyl chloride with dibutylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Naphthalen-1-ylmethyl chloride+Dibutylamine→N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibutyl-N-[(naphthalen-2-yl)methyl]butan-1-aminium tetrafluoroborate: This compound has a similar structure but with a different counterion (tetrafluoroborate) and naphthalene position (2-yl instead of 1-yl).
N,N’-Bis-(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in organic electronic devices, this compound has a different core structure but shares the naphthalene moiety.
Uniqueness
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride is unique due to its specific structural arrangement and the presence of the chloride ion
Propiedades
Número CAS |
93838-67-6 |
|---|---|
Fórmula molecular |
C23H36ClN |
Peso molecular |
362.0 g/mol |
Nombre IUPAC |
tributyl(naphthalen-1-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C23H36N.ClH/c1-4-7-17-24(18-8-5-2,19-9-6-3)20-22-15-12-14-21-13-10-11-16-23(21)22;/h10-16H,4-9,17-20H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XVVMTORIDDPAKK-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC2=CC=CC=C21.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


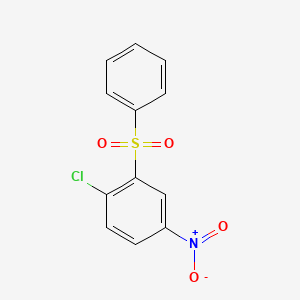
![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)
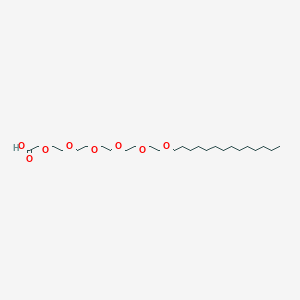
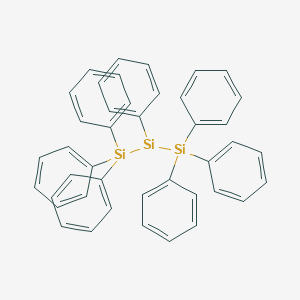
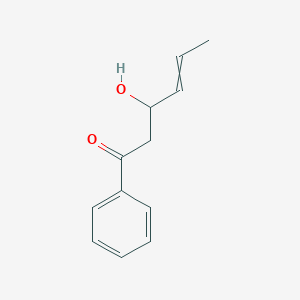
![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)
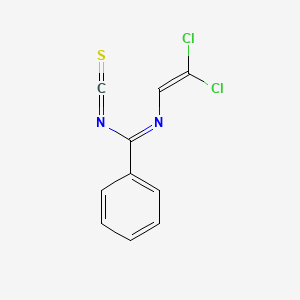
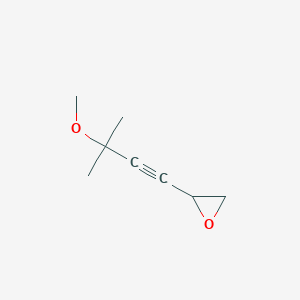
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
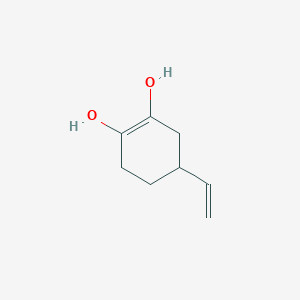
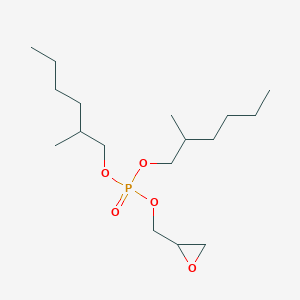
![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
